2-Methyl-2'-deoxyadenosine is a modified nucleoside derived from adenosine, characterized by the addition of a methyl group at the 2-position of the deoxyribose sugar. This compound is of significant interest in biochemical research and pharmaceutical applications due to its structural similarity to natural nucleosides, which allows it to interact with biological systems while providing unique properties.
The chemical formula for 2-Methyl-2'-deoxyadenosine is with a molecular weight of 265.27 g/mol. It is classified as a nucleoside, specifically a purine nucleoside, which includes other compounds like adenosine and guanosine. The compound is also indexed under the CAS number 110952-90-4, making it identifiable in chemical databases.
The synthesis of 2-Methyl-2'-deoxyadenosine can be achieved through several methods. One notable approach involves the use of trimethylaluminum and 2-iodo-2'-deoxyadenosine as starting materials. The reaction occurs in two main stages:
The molecular structure of 2-Methyl-2'-deoxyadenosine features a deoxyribose sugar linked to a purine base (adenine) with a methyl group at the second carbon position of the sugar moiety. This modification affects its biochemical properties and interactions.
Key structural data include:
The chemical behavior of 2-Methyl-2'-deoxyadenosine is similar to that of other nucleosides, participating in various biochemical reactions such as phosphorylation, glycosylation, and interactions with enzymes involved in nucleic acid metabolism. It can undergo methylation or other modifications, which can alter its reactivity and interaction with biological targets.
One specific reaction pathway involves the alkylation of ribonucleosides using methyl iodide in an alkaline medium, which can be adapted for synthesizing derivatives like 2-Methyl-2'-deoxyadenosine .
The mechanism of action for 2-Methyl-2'-deoxyadenosine primarily revolves around its incorporation into nucleic acids. Once integrated into DNA or RNA, it can influence replication and transcription processes due to its structural similarity to natural nucleotides. This incorporation can lead to altered gene expression profiles or interfere with normal cellular functions.
In therapeutic contexts, similar compounds have been shown to exhibit cytotoxic effects against certain cancer cells by disrupting normal nucleotide metabolism and DNA synthesis pathways.
The physical properties of 2-Methyl-2'-deoxyadenosine include:
Chemical properties include:
Relevant data indicate that modifications at the methyl group position can significantly influence its biological activity and stability.
2-Methyl-2'-deoxyadenosine has several applications in scientific research:
2-Methyl-2'-deoxyadenosine (m6dA) is an epigenetically significant DNA modification where a methyl group is added to the N6 position of deoxyadenosine. Its biosynthesis involves specialized enzymatic pathways that differ fundamentally between prokaryotes and eukaryotes, reflecting divergent biological functions in gene regulation and cellular processes.
The biosynthesis of m6dA is catalyzed by adenine-specific DNA methyltransferases (MTases). These enzymes transfer a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the exocyclic amino group (N6) of adenine within DNA strands. The reaction proceeds through a covalent intermediate where the target adenine base flips out of the DNA helix to access the enzyme’s catalytic pocket. Key catalytic motifs include the NPPY sequence, which facilitates adenine recognition and methyl transfer through transient covalent bonding [5] [9].
Bacterial MTases like RlmN and Cfr exhibit stringent regioselectivity: RlmN methylates adenosine at the C2 position, while Cfr catalyzes methylation at C8, yielding 2-methyladenosine or 8-methyladenosine, respectively. These products are distinguishable via high-performance liquid chromatography (HPLC), with retention times of 30 minutes for 2-methyladenosine and 29.5 minutes for 8-methyladenosine [2]. In eukaryotes, methylation specificity is context-dependent, with enrichment observed at transcription start sites (TSS) and gene bodies, particularly within GATC motifs [4].
Table 1: Key Enzymes in 2-Methyl-2'-deoxyadenosine Biosynthesis
Enzyme | Organism | Catalytic Motif | Primary Methylation Site | Detection Method |
---|---|---|---|---|
RlmN | Prokaryotes | NPPY | Adenosine C2 position | HPLC (RT: 30 min) |
Cfr | Prokaryotes | NPPY | Adenosine C8 position | HPLC (RT: 29.5 min) |
N6AMT1 complex | Eukaryotes | NPPY | Adenine N6 in DNA | DpnI-seq, LC-MS/MS |
METTL4 | Eukaryotes | NPPY | Adenine N6 in DNA | m6dA-IP-seq |
N6AMT1 (N-6 adenine-specific DNA methyltransferase 1) has been controversially implicated as the primary eukaryotic writer for DNA 6mA modifications. Structural analyses reveal that human N6AMT1 forms a stable complex with the auxiliary protein Trm112. This complex adopts a classical Class I SAM-dependent MTase fold, featuring a central β-sheet surrounded by α-helices. Trm112 binds to a hydrophobic surface of N6AMT1, stabilizing the structure but not directly participating in catalysis. The active site of N6AMT1 is characterized by a predominantly negatively charged surface, which is structurally incompatible with DNA binding but suitable for peptide substrates like eRF1 [5].
Functional studies show that N6AMT1 knockdown in breast cancer cells reduces genomic 6mA levels by >60%, impairing colony formation and migration. Conversely, N6AMT1 overexpression elevates 6mA deposition and suppresses tumor progression. Genomic mapping (6mA-IP-seq) demonstrates that N6AMT1-mediated 6mA modifications occur predominantly in promoters and gene bodies of cell cycle regulators like RB1, P21, and TP53, correlating with transcriptional repression [3] [7]. However, contradictory evidence indicates that N6AMT1 deletion in glioblastoma stem cells does not alter 6mA levels, and recombinant N6AMT1 lacks detectable DNA MTase activity in vitro. This suggests N6AMT1 may function indirectly or require additional cofactors for DNA methylation [5] [10].
Table 2: Functional Characteristics of N6AMT1
Functional Aspect | Observation | Biological Consequence |
---|---|---|
Complex formation | Binds Trm112 via hydrophobic β-zipper interface | Structural stabilization |
Substrate preference | Methylates Gln185 of eRF1 protein; disputed DNA activity | Protein quality control |
Active site properties | Negatively charged surface; sterically occluded | DNA binding unlikely |
Knockdown in breast cancer | Reduces 6mA levels by 60–70% | Increases cell proliferation and migration |
Genomic targets | Enriched at promoters of RB1, P21, REST, TP53 | Cell cycle arrest and tumor suppression |
Prokaryotic m6dA biosynthesis serves primarily in restriction-modification (R-M) systems, where site-specific methylation protects host DNA from endonuclease cleavage. MTases like Dam (targeting GATC motifs) function independently and constitutively, with methylation densities exceeding 30% of target sites. These modifications regulate DNA replication initiation, nucleoid segregation, and mismatch repair [2] [10].
In contrast, eukaryotic m6dA deposition is dynamic, low-abundance (<0.1% of adenines), and context-specific. It requires multicomponent complexes (e.g., N6AMT1-Trm112) and responds to physiological stimuli. For example:
Enzymatic regulation also diverges: Prokaryotes utilize autonomous MTases, whereas eukaryotes employ regulated complexes influenced by histone interactions. Nucleosome core particles (NCPs) suppress depurination of m6dA by 2–3 fold compared to free DNA, indicating chromatin packaging modulates base stability [9].
Table 3: Comparative Biosynthesis of m6dA in Prokaryotes vs. Eukaryotes
Feature | Prokaryotic Pathways | Eukaryotic Pathways |
---|---|---|
Primary function | Restriction-modification systems | Transcriptional regulation, chromatin remodeling |
Methylation density | High (up to 30% of target sites) | Low (<0.1% of adenines) |
Key enzymes | Dam, RlmN, Cfr (standalone MTases) | N6AMT1-Trm112 complex, METTL4 |
Genomic targets | GATC motifs; ribosomal RNA/tRNA | Gene promoters, TSS, synaptic gene bodies |
Regulatory stimuli | Constitutive | Activity-dependent (e.g., fear extinction, depolarization) |
Chromatin effects | Not applicable | Nucleosomes suppress depurination by 2–3 fold |
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